Octahydroindolizine-2-carboxylic acid
Overview
Description
Octahydroindolizine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H15NO2 It is a derivative of indolizine, a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring
Scientific Research Applications
Octahydroindolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Octahydroindolizine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects the expression of specific genes, which can result in changes in protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity by blocking the active site or inducing conformational changes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can also result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by specific enzymes to produce intermediate compounds that participate in further biochemical reactions . These metabolic pathways can influence the overall effects of this compound on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can accumulate in specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Its localization within the cell can determine its specific biochemical effects and overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-2-carboxylic acid typically involves the hydrogenation of indolizine derivatives. One common method includes the reduction of indolizine-2-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve complete hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) for esterification and ammonia (NH3) for amidation are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Comparison with Similar Compounds
- Indolizine-2-carboxylic acid
- Octahydroindole-2-carboxylic acid
- Indole-2-carboxylic acid
Comparison: Octahydroindolizine-2-carboxylic acid is unique due to its fully saturated bicyclic structure, which imparts different chemical reactivity and biological activity compared to its unsaturated counterparts. The presence of the carboxylic acid group enhances its solubility and allows for various functionalization reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWJPLXOUJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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